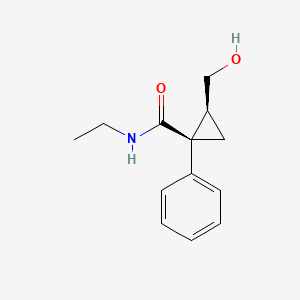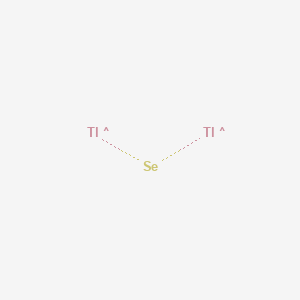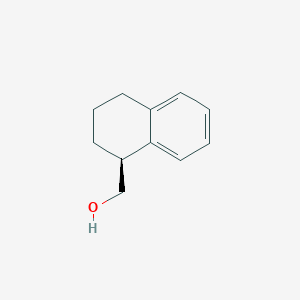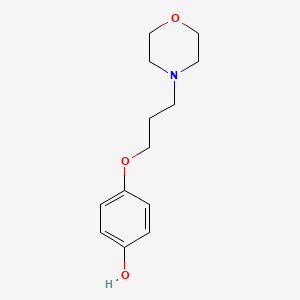![molecular formula C₁₅H₁₇NO₄ B1144902 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol CAS No. 1312706-18-5](/img/new.no-structure.jpg)
1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol is a complex organic compound with a molecular formula of C15H17NO4 and a molecular weight of 275.3 g/mol . This compound features a unique structure combining a furan ring with a tetrahydroisoquinoline moiety, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 5-(hydroxymethyl)-2-furfural, which is then subjected to a series of reactions including condensation, cyclization, and reduction to form the final product .
Preparation of 5-(Hydroxymethyl)-2-furfural: This can be achieved by the dehydration of hexose sugars such as fructose or glucose using acid catalysts.
Condensation Reaction: The furfural derivative is then condensed with an appropriate amine to form an intermediate.
Cyclization and Reduction: The intermediate undergoes cyclization to form the tetrahydroisoquinoline structure, followed by reduction to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The furan ring and the tetrahydroisoquinoline moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts for dehydration reactions, metal catalysts for hydrogenation.
Major Products Formed
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
作用机制
The mechanism of action of 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. In neuroprotection, it may interact with neurotransmitter receptors and modulate signaling pathways involved in neuronal survival and function.
相似化合物的比较
Similar Compounds
5-(Hydroxymethyl)-2-furfural: A precursor in the synthesis of the target compound, known for its role in the production of bio-based chemicals.
Tetrahydroisoquinoline Derivatives: Compounds with similar core structures, often studied for their pharmacological properties.
Uniqueness
1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol is unique due to its combined structural features of a furan ring and a tetrahydroisoquinoline moiety, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses.
属性
CAS 编号 |
1312706-18-5 |
|---|---|
分子式 |
C₁₅H₁₇NO₄ |
分子量 |
275.3 |
同义词 |
1,2,3,4-Tetrahydro-1-[5-(hydroxymethyl)-2-furanyl]-2-methyl-4,8-isoquinolinediol; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144837.png)

![3-(3-Chloropropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144839.png)

